molecular formula C23H17ClN2 B187819 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine CAS No. 25649-73-4

5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine

Cat. No. B187819
CAS RN: 25649-73-4
M. Wt: 356.8 g/mol
InChI Key: VKIKOXFNAWZNAZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It was first synthesized in the 1960s and was initially developed as an antihistamine. However, it was later found to have potent antipsychotic properties, and it is now primarily used to treat schizophrenia and other psychotic disorders.

Mechanism of Action

The exact mechanism of action of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine is not fully understood, but it is thought to work by blocking dopamine receptors in the brain. This leads to a decrease in the activity of dopamine in certain areas of the brain, which is believed to be responsible for the antipsychotic effects of the drug.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of dopamine in certain areas of the brain, which is believed to be responsible for its antipsychotic effects. It has also been shown to affect other neurotransmitters, including serotonin, norepinephrine, and acetylcholine. Clozapine has been shown to have a number of side effects, including sedation, weight gain, and metabolic changes.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well understood, which makes it a useful tool for studying the mechanisms of psychiatric disorders. However, one limitation is that it has a number of side effects, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine. One area of interest is the development of new drugs that are based on the structure of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine but have fewer side effects. Another area of interest is the development of new treatments for psychiatric disorders that target different neurotransmitters or use different mechanisms of action. Finally, there is a need for further research on the long-term effects of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine and other antipsychotic drugs, particularly with regard to their effects on metabolic function and other physiological processes.

Synthesis Methods

Clozapine is synthesized through a multi-step process that involves the reaction of 4-chlorobenzophenone with hydrazine hydrate to form 4-chlorophenylhydrazine. This compound is then reacted with benzaldehyde to form 4-chlorophenyl-3-phenylhydrazone, which is subsequently cyclized with acetic anhydride to form 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine.

Scientific Research Applications

Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It is primarily used to treat schizophrenia and other psychotic disorders, but it has also been studied for its potential in treating bipolar disorder, major depressive disorder, and other mood disorders.

properties

CAS RN

25649-73-4

Product Name

5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine

Molecular Formula

C23H17ClN2

Molecular Weight

356.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3,7-diphenyl-4H-diazepine

InChI

InChI=1S/C23H17ClN2/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-26-23(16-20)19-9-5-2-6-10-19/h1-15H,16H2

InChI Key

VKIKOXFNAWZNAZ-UHFFFAOYSA-N

SMILES

C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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